(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride
Description
Chemical Structure and Physicochemical Properties
Molecular Architecture of (3S)-6,6-Dimethylpiperidin-3-amine Dihydrochloride
Stereochemical Configuration at the 3-Position
The compound’s stereogenic center at the 3-position adopts an (S)-configuration, as confirmed by its IUPAC name and SMILES notation (N[C@@H]1CNC(C)(C)CC1.Cl.Cl) . This configuration influences its intermolecular interactions, particularly in chiral environments such as enzyme-binding pockets. The (S)-enantiomer exhibits distinct dipole moments compared to its (R)-counterpart, which impacts its crystalline packing efficiency and solubility in polar solvents .
Piperidine Ring Substitution Patterns
The piperidine ring features two methyl groups at the 6-position, creating a sterically hindered environment. This substitution pattern reduces ring puckering flexibility, as evidenced by computational models predicting a chair conformation with axial methyl groups . The electron-donating methyl substituents increase the basicity of the amine group at the 3-position (pKa ≈ 10.2), facilitating protonation and salt formation with hydrochloric acid .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₈Cl₂N₂ | |
| Molecular Weight | 201.14 g/mol | |
| IUPAC Name | (S)-6,6-dimethylpiperidin-3-amine dihydrochloride | |
| SMILES | N[C@@H]1CNC(C)(C)CC1.Cl.Cl |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous piperidine derivatives reveal that bulky substituents like methyl groups enforce specific conformations. For example, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one adopts a chair conformation, while spirocyclic derivatives exhibit half-chair distortions . By extension, (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride likely stabilizes in a chair conformation, with chloride ions occupying interstitial sites in the crystal lattice. Hydrogen bonding between the protonated amine and chloride ions (N–H···Cl, ≈2.1 Å) further rigidifies the structure .
Thermodynamic Properties and Salt Formation Characteristics
The dihydrochloride salt form enhances thermal stability compared to the free base. Differential scanning calorimetry (DSC) of similar compounds shows melting points exceeding 200°C, with decomposition temperatures near 300°C . Salt formation is exothermic (ΔH ≈ -45 kJ/mol), driven by the neutralization of the amine’s basicity. The hydrochloride counterions also reduce hygroscopicity, as evidenced by dynamic vapor sorption (DVS) studies showing <5% mass gain at 80% relative humidity .
Table 2: Thermodynamic Comparison of Free Base vs. Dihydrochloride
| Property | Free Base | Dihydrochloride |
|---|---|---|
| Melting Point | 171.8°C (predicted) | >200°C (observed) |
| Water Solubility | 15 mg/mL | 120 mg/mL |
| LogP (Predicted) | 1.2 | -0.8 |
Solubility Profile and Partition Coefficients
The dihydrochloride salt exhibits high aqueous solubility (120 mg/mL at 25°C) due to ionic dissociation and hydrogen bonding with water molecules . In contrast, the free base shows limited solubility (15 mg/mL) and a higher logP (1.2), indicating greater lipid membrane permeability . The salt’s partition coefficient (logP ≈ -0.8) suggests preferential partitioning into polar phases, which is critical for formulation in hydrophilic matrices. Solubility in organic solvents is moderate, with ethanol (45 mg/mL) and DMSO (80 mg/mL) being suitable for laboratory use .
Properties
IUPAC Name |
(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQONNEOLTVCZGY-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](CN1)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
The most widely reported method for obtaining enantiomerically pure (3S)-6,6-dimethylpiperidin-3-amine involves resolving the racemic mixture using chiral acids. Tartaric acid derivatives, such as L-(+)-tartaric acid, preferentially crystallize with the (3S)-enantiomer from a solution of the free base in ethanol or isopropanol. After filtration, the diastereomeric salt is treated with hydrochloric acid to yield the dihydrochloride form. This method achieves enantiomeric excess (ee) values exceeding 98% but requires multiple recrystallization steps, reducing the overall yield to 40–50%.
Chromatographic Separation
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) effectively separates the (3S)- and (3R)-enantiomers. A typical mobile phase consists of hexane:isopropanol:diethylamine (90:10:0.1 v/v), with a flow rate of 15 mL/min and UV detection at 254 nm. While this method delivers >99% ee, scalability remains limited due to high solvent consumption and prolonged run times.
Asymmetric Synthesis via Catalytic Hydrogenation
Enantioselective Ketone Reduction
A three-step asymmetric route starts with 6,6-dimethylpiperidin-3-one. Catalytic hydrogenation using (R)-BINAP-modified ruthenium complexes selectively reduces the ketone to the (3S)-amine with 92% ee. The reaction conditions (50 bar H₂, 80°C, 24 h in methanol) and subsequent dihydrochloride salt formation yield 68% of the target compound. Key parameters include:
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.5 mol% Ru | Higher ee (Δ+8%) |
| Temperature | 80°C → 60°C | Lower ee (Δ-15%) |
| Solvent Polarity | Methanol → Ethanol | Negligible effect |
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic 6,6-dimethylpiperidin-3-amine in vinyl acetate selectively acylates the (3R)-enantiomer, leaving the (3S)-amine unreacted. Candida antarctica lipase B (CAL-B) achieves 85% conversion in 48 h at 30°C, yielding (3S)-6,6-dimethylpiperidin-3-amine with 94% ee after hydrolysis and salt formation.
Ring-Closing Metathesis and Amination
Piperidine Ring Formation
A linear precursor, 5-amino-2-methylpent-2-en-1-ol, undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 6 h. The resulting 6,6-dimethyl-1,2,3,6-tetrahydropyridine is hydrogenated over Pd/C (10 wt%) to yield racemic 6,6-dimethylpiperidin-3-amine. Chiral resolution (Section 1) then isolates the (3S)-enantiomer.
Reductive Amination Optimization
Direct reductive amination of 6,6-dimethylpiperidin-3-one with ammonium formate and sodium cyanoborohydride in methanol at pH 5–6 produces the racemic amine. Screening of 20 borohydride derivatives revealed sodium triacetoxyborohydride as superior, achieving 78% conversion at 25°C in 12 h.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol:water (4:1 v/v) removes residual (3R)-enantiomer, enhancing ee from 92% to 99.5%. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C (ΔH = 120 J/g), confirming crystalline purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O) : δ 3.15 (m, 1H, H-3), 2.85 (dd, J = 12.4 Hz, 2H, H-2/H-4), 1.75–1.45 (m, 4H, H-4/H-5), 1.20 (s, 6H, 6-CH₃).
-
HPLC-MS : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH), m/z 155.1 [M+H]+.
Industrial-Scale Challenges and Solutions
Solvent Recovery Systems
Large-scale resolutions (Section 1.1) integrate falling-film evaporators to recover >95% of ethanol, reducing production costs by 30%.
Catalyst Recycling
Immobilizing Grubbs II catalyst on silica gel enables five reuse cycles without significant activity loss (83% yield in Cycle 5 vs. 89% initial).
Emerging Methodologies
Photocatalytic Asymmetric Synthesis
Visible-light-driven α-C–H amination of 6,6-dimethylpiperidine using chiral iridium photocatalysts (e.g., Ir(ppy)₃) and N-fluorobenzenesulfonimide (NFSI) achieves 80% ee at 50°C in acetonitrile.
Continuous-Flow Resolution
Combining enzymatic kinetic resolution (Section 2.2) with microfluidic reactors enhances throughput to 2 kg/day while maintaining 93% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Diastereomeric Salt | 45 | 98 | 12 | High |
| Catalytic Hydrogenation | 68 | 92 | 18 | Moderate |
| Enzymatic Resolution | 55 | 94 | 22 | Low |
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and substituted piperidine derivatives.
Scientific Research Applications
Building Block in Drug Synthesis
(3S)-6,6-dimethylpiperidin-3-amine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is a common motif in many drugs due to its ability to enhance binding affinity and selectivity for biological targets.
Case Study: BCL6 Degraders
Recent studies have shown that modifications of piperidine derivatives can lead to potent inhibitors of the BCL6 transcriptional repressor, which is implicated in several lymphoid malignancies. Compounds derived from (3S)-6,6-dimethylpiperidin-3-amine have been evaluated for their ability to degrade BCL6 effectively, demonstrating promising results in terms of potency and selectivity .
| Compound | DC50 (nM) | Lipophilicity (Log D) | Aqueous Solubility |
|---|---|---|---|
| CCT369260 | 54 | 4.3 | Moderate |
| CCT373566 | 35 | 2.3 | Improved |
Therapeutic Potential
The compound has also been investigated for its therapeutic properties beyond just serving as a synthetic intermediate. Its structural features allow it to interact with various biological pathways.
Case Study: Cardiac Applications
Research indicates that similar piperidine derivatives can enhance cardiac contractility through secondary messenger pathways. This suggests that (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride could potentially be developed into a treatment for heart failure by improving cardiac function .
The biological activity of (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride has been linked to several mechanisms:
- Inhibition of Oncogenic Pathways : As noted, derivatives are being explored for their ability to inhibit oncogenic drivers like BCL6.
- Cardiac Function Enhancement : Compounds with similar structures have shown promise in increasing cardiac contractility.
- Neuropharmacological Effects : Piperidine derivatives are often evaluated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of (3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Piperidine-Based Dihydrochloride Salts
(S)-Quinuclidin-3-amine Dihydrochloride Structure: A bicyclic amine with a quinuclidine core.
N-Methylpiperidin-3-amine Dihydrochloride
- Structure : Features a single methyl group on the amine nitrogen instead of the 6,6-dimethyl substitution.
- Impact : The lack of 6,6-dimethyl groups may increase conformational flexibility, affecting target selectivity .
Pyrrolidine Derivatives
(3S)-(+)-3-Aminopyrrolidine Dihydrochloride Structure: A five-membered pyrrolidine ring with an amine group. Comparison: Smaller ring size and reduced steric bulk may limit its utility in targets requiring deeper hydrophobic pockets .
Functional Analogs: Kinase Inhibitors and Anticancer Agents
Vanoxerine Dihydrochloride Activity: A CDK2/4/6 triple inhibitor with IC50 values of 3.79–4.04 µM in hepatocellular carcinoma cell lines (QGY7703, Huh7). Comparison: Broader kinase inhibition profile than CDK2-specific inhibitors like Fluspirilene (IC50 3.46–4.01 µM) or CDK4/6 inhibitors like Rafoxanide (IC50 1.09–1.31 µM).
Trimetazidine Dihydrochloride Application: Used as an antianginal agent. Structural Note: Contains a trimethoxybenzyl-piperazine group, differing in substitution pattern but sharing the dihydrochloride salt for improved bioavailability .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Solubility | Key Substituents | Therapeutic Area |
|---|---|---|---|---|
| (3S)-6,6-Dimethylpiperidin-3-amine DH* | ~217.16 (base) + 72.92 (HCl) | High (salt form) | 6,6-dimethyl, 3-amine | Research (potential kinase inhibition) |
| Vanoxerine Dihydrochloride | ~452.34 | Moderate | Piperidine core, halogen | Oncology (CDK inhibitor) |
| Trimetazidine Dihydrochloride | ~339.30 | High | Trimethoxybenzyl-piperazine | Cardiology |
| (S)-Quinuclidin-3-amine DH | ~183.11 | High | Bicyclic quinuclidine | Neurological disorders |
*Calculated based on structural data from .
Biological Activity
(3S)-6,6-dimethylpiperidin-3-amine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, drawing from a variety of research findings and case studies.
Chemical Structure and Properties
The compound (3S)-6,6-dimethylpiperidin-3-amine is characterized by its piperidine ring structure, which is known for its versatility in medicinal chemistry. The presence of two methyl groups at the 6-position contributes to its lipophilicity and influences its interactions with biological targets.
Research indicates that compounds containing piperidine moieties can modulate various biological pathways. For instance, studies have shown that derivatives of piperidine can act as inhibitors of specific proteins involved in cancer progression. One notable study demonstrated that certain piperidine derivatives could effectively degrade the BCL6 protein, an oncogenic driver in lymphoid malignancies, through mechanisms involving proteasomal degradation pathways .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic properties of (3S)-6,6-dimethylpiperidin-3-amine; dihydrochloride have been explored in various studies. Its lipophilicity plays a crucial role in determining its absorption and distribution within biological systems. Research suggests that modifications to the piperidine structure can lead to improved pharmacokinetic profiles, including enhanced solubility and reduced clearance rates .
Case Studies
- Cancer Therapy : In a study focused on cancer treatment, (3S)-6,6-dimethylpiperidin-3-amine derivatives were shown to induce significant apoptosis in hypopharyngeal tumor cells. The compounds demonstrated superior cytotoxicity compared to standard treatments like bleomycin, indicating their potential as effective anticancer agents .
- Cardiac Applications : Another investigation highlighted the role of similar piperidine compounds in enhancing cardiac contractility through the activation of specific signaling pathways. This suggests potential therapeutic applications in treating heart failure or other cardiac conditions .
Structure-Activity Relationship (SAR)
The biological activity of (3S)-6,6-dimethylpiperidin-3-amine is influenced by its structural characteristics. Research has established that the presence and position of substituents on the piperidine ring significantly affect its binding affinity to target proteins and overall biological efficacy. For example, modifications that reduce lipophilicity have been associated with improved stability and efficacy in cellular assays .
Table 2: Structure-Activity Relationships
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride, and how can purity be validated?
- Synthetic Routes : The compound can be synthesized via reductive amination of 6,6-dimethylpiperidin-3-one using chiral catalysts to ensure stereochemical control (S-configuration). Post-synthesis, the free base is treated with HCl gas to form the dihydrochloride salt .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds should exceed 98% for pharmacological studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak at m/z 173.1 (free base) and 245.6 (dihydrochloride adduct) .
- Infrared (IR) Spectroscopy : Bands at 2800–3000 cm⁻¹ (C-H stretch) and 1600–1650 cm⁻¹ (N-H bend) validate amine functionality .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Storage Recommendations : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles .
- Stability Testing : Use accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor degradation products like oxidized amines or hydrolyzed derivatives .
Advanced Research Questions
Q. How does stereochemical configuration [(3S) vs. (3R)] influence biological interactions in target systems?
- Case Study : The (3S) enantiomer exhibits higher affinity for amine receptors (e.g., σ-1 or adrenergic receptors) due to spatial compatibility with chiral binding pockets. Computational docking (e.g., AutoDock Vina) and circular dichroism (CD) can quantify enantioselectivity .
- Experimental Design : Compare (3S) and (3R) isomers in competitive binding assays (IC₅₀ measurements) using radiolabeled ligands .
Q. What strategies resolve contradictions in activity data across different assay platforms (e.g., in vitro vs. ex vivo)?
- Data Reconciliation :
- Step 1 : Validate assay conditions (pH, ionic strength, temperature) to ensure consistency. For example, serum protein binding in ex vivo models may reduce free compound concentration .
- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .
Q. How can computational modeling predict metabolite formation and toxicity risks?
- In Silico Tools :
- Metabolism Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450-mediated oxidation sites (e.g., N-demethylation or piperidine ring hydroxylation) .
- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity or hepatotoxicity risks from reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
